

spectroscopic comparison of 4-Benzyloxyindole and its derivatives

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Compound of Interest

Compound Name: 4-Benzyloxyindole

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A Spectroscopic Comparison of 4-Benzyloxyindole and Its Derivatives

This guide provides a comparative analysis of the spectroscopic properties of **4-Benzyloxyindole** and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a basis for structural characterization and comparison.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for **4-Benzyloxyindole** and a selection of its derivatives. These derivatives have been chosen to illustrate the effects of substitution on the indole core.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the protons.

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
4-Benzyloxyindole	CDCl ₃	Specific peak assignments are not readily available in the searched literature. General regions for indole protons are: NH (~8.0-8.2 ppm), aromatic protons on the indole and benzyl rings (6.5-7.5 ppm), and the benzylic CH ₂ (~5.1 ppm).
4-Benzyloxy-5-methoxyindole	-	No specific ¹ H NMR data was found in the search results.
4-Benzyloxy-7-nitroindole	-	No specific ¹ H NMR data was found in the search results.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) in parts per million (ppm) are characteristic of the type of carbon atom and its electronic environment.

Compound	Solvent	Chemical Shifts (δ , ppm)
4-Benzyloxyindole	CDCl_3	Specific peak assignments are not readily available in the searched literature. General regions for indole carbons are: C2 (~124 ppm), C3 (~102 ppm), C3a (~127 ppm), C4 (~151 ppm, ether linkage), C5 (~110 ppm), C6 (~122 ppm), C7 (~105 ppm), C7a (~137 ppm). Benzyl carbons: CH_2 (~70 ppm), aromatic carbons (~127-137 ppm).
7-Benzyloxyindole[1]	-	101.1, 103.3, 110.1, 120.5, 121.3, 124.8, 127.8, 128.0, 128.6, 131.2, 137.0, 148.5
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid[2]	-	Specific peak assignments are not readily available in the searched literature.
4-(Benzyloxy)-1H-indole-2-carboxylic acid - N(2)-(2'-hydroxybenzylidene)-hydrazide[3]	-	Specific peak assignments are not readily available in the searched literature.

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Compound	Sample Prep	Characteristic Absorption Bands (cm ⁻¹)
4-Benzyloxyindole	-	N-H stretch (~3400 cm ⁻¹), C-H aromatic stretch (~3100-3000 cm ⁻¹), C=C aromatic stretch (~1600-1450 cm ⁻¹), C-O ether stretch (~1250-1000 cm ⁻¹).
4-Benzyloxy-5-methoxy-1-methylindole-3-thiocarboxamide[4]	-	Specific peak assignments are not readily available in the searched literature.
4-Benzyloxyindole-2-carboxylic acid hydrazide[5]	-	Specific peak assignments are not readily available in the searched literature.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm).

Compound	Solvent	λ_{max} (nm)
Indole (Parent Compound)[6]	-	~220, ~270-280
4-Benzyloxyindole	-	Expected to have similar absorption bands to indole, potentially with a slight bathochromic (red) shift due to the benzyloxy substituent.
Substituted Indoles[7]	Various	The position of λ_{max} is sensitive to the nature and position of substituents on the indole ring. Electron-donating groups generally cause a bathochromic shift.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument and sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:

- Solid Samples: Can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory.
- Liquid/Solution Samples: Can be analyzed as a thin film between salt plates (e.g., NaCl, KBr) or in a solution cell.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr).
 - Record the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - The final spectrum is usually presented in terms of transmittance or absorbance.

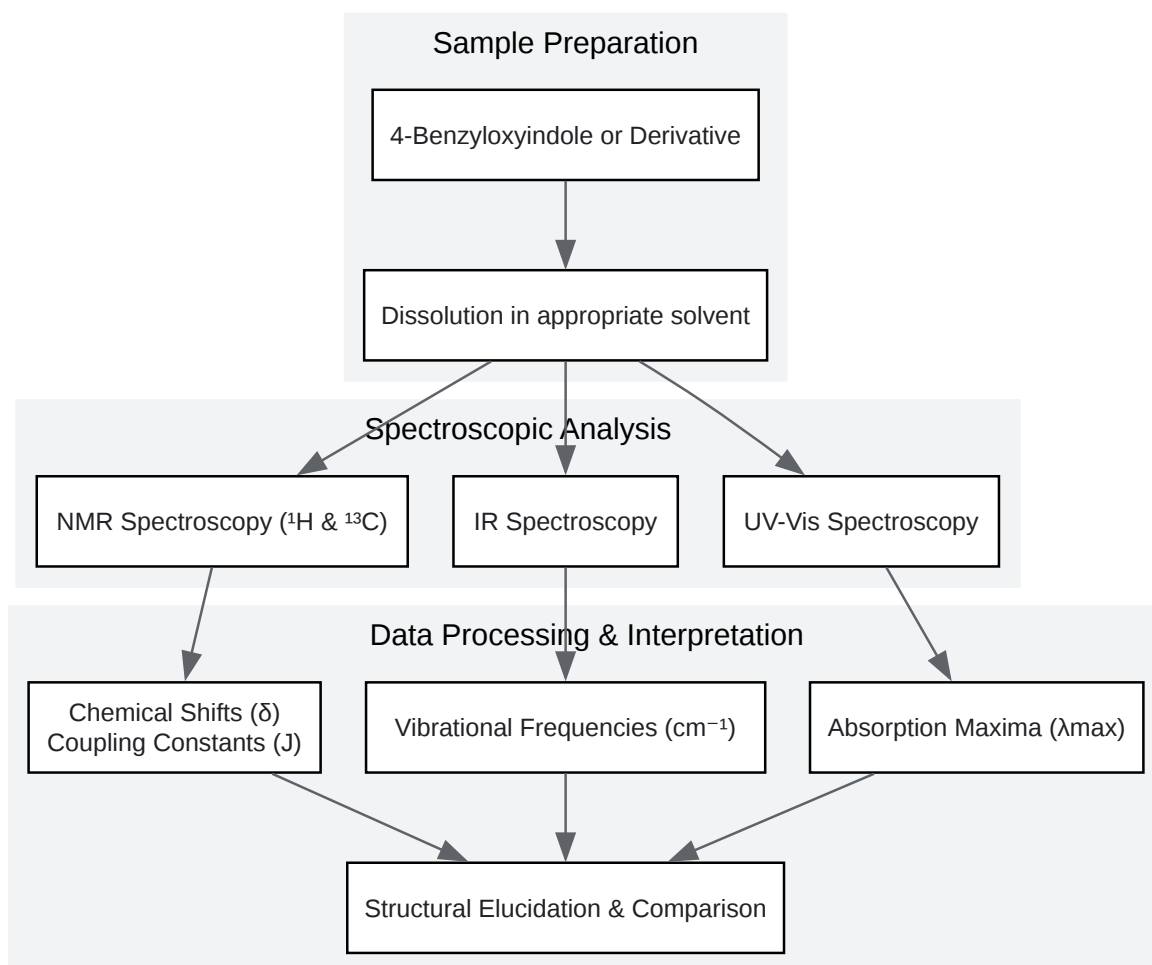
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a matching quartz cuvette with the sample solution.
 - Scan the absorbance over a range of approximately 200-800 nm.

- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Visualizations

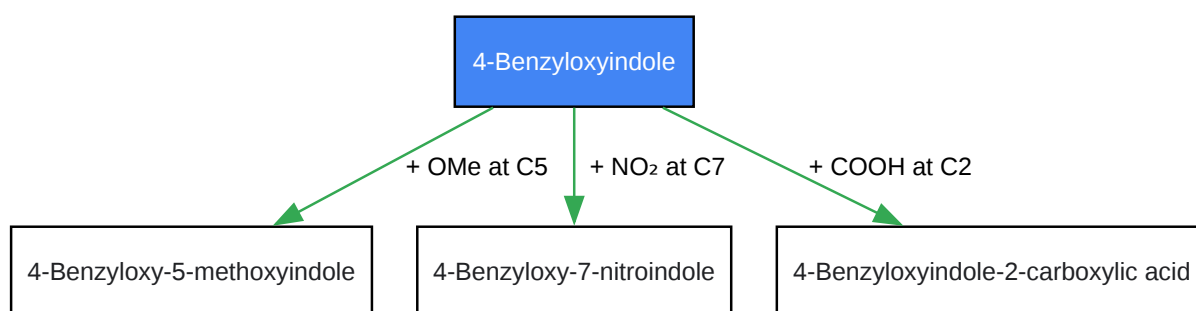
Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of **4-Benzyloxyindole** derivatives.

Structural Relationship of 4-Benzyloxyindole and its Derivatives



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Caption: Structural relationship of **4-Benzyloxyindole** and some of its derivatives.

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